molecular formula C12H15NO4 B1319641 4-(2-Acetamidophenoxy)butanoic acid CAS No. 1016689-67-0

4-(2-Acetamidophenoxy)butanoic acid

Cat. No. B1319641
CAS RN: 1016689-67-0
M. Wt: 237.25 g/mol
InChI Key: QDSRRFGMJNVAGK-UHFFFAOYSA-N
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Description

4-(2-Acetamidophenoxy)butanoic acid is a chemical compound with the CAS number 1016689-67-0 . It is a solid substance and has a molecular weight of 237.26 .


Molecular Structure Analysis

The molecular formula of 4-(2-Acetamidophenoxy)butanoic acid is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) .

Scientific Research Applications

Computational Chemistry

In silico studies involving 4-(2-Acetamidophenoxy)butanoic acid can provide insights into its reactivity and interaction with other molecules. Computational models can predict its behavior in various scenarios, aiding in the design of experiments and the interpretation of data.

Each of these applications leverages the unique chemical structure of 4-(2-Acetamidophenoxy)butanoic acid , which includes an acetamido group linked to a phenoxy moiety, attached to a butanoic acid chain. This structure offers multiple points of functionalization and interaction with biological systems, making it a versatile compound in scientific research .

Safety And Hazards

The safety information for 4-(2-Acetamidophenoxy)butanoic acid indicates that it is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

4-(2-acetamidophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSRRFGMJNVAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetamidophenoxy)butanoic acid

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